molecular formula C12H14O4 B12995048 Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate

Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate

Cat. No.: B12995048
M. Wt: 222.24 g/mol
InChI Key: NSZQXNQNLVOXEF-UHFFFAOYSA-N
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Description

Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate is a cyclopropane-containing ester derivative characterized by a methoxyphenoxy substituent at the 1-position of the cyclopropane ring and a methyl ester group at the carboxylate position. Cyclopropane rings are valued for their conformational rigidity, which can enhance binding affinity in bioactive molecules . The methoxyphenoxy group may influence electronic properties and solubility, while the methyl ester group contributes to lipophilicity and metabolic stability .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 1-(4-methoxyphenoxy)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H14O4/c1-14-9-3-5-10(6-4-9)16-12(7-8-12)11(13)15-2/h3-6H,7-8H2,1-2H3

InChI Key

NSZQXNQNLVOXEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2(CC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate typically involves the reaction of 4-methoxyphenol with cyclopropanecarboxylic acid derivatives under specific conditions. One common method involves the esterification of cyclopropanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, modulating various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • Electron-Donating vs. In contrast, analogs like methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate () feature nitro and trifluoromethyl groups, which are electron-withdrawing. Such substitutions can alter reactivity in nucleophilic or electrophilic reactions . Ethyl 1-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylate () replaces methoxy with trifluoromethoxy, significantly increasing electronegativity and resistance to metabolic oxidation .

Ester Group Modifications

  • Methyl vs. Ethyl Esters: Methyl esters (e.g., target compound, ) generally exhibit higher volatility and faster hydrolysis rates compared to ethyl esters (e.g., ethyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate, ). Ethyl esters may offer improved bioavailability due to slower enzymatic cleavage . Fenpropathrin () employs a bulky cyano(3-phenoxyphenyl)methyl ester, enhancing insecticidal activity by delaying hydrolysis and increasing target affinity .

Cyclopropane Substitution Patterns

Physical and Chemical Properties

Compound Name Substituent on Aromatic Ring Ester Group Key Properties Applications Reference
Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate 4-methoxyphenoxy Methyl High polarity due to ether linkage Research intermediate
Fenpropathrin 3-phenoxyphenyl Cyano(3-phenoxyphenyl)methyl Lipophilic, slow hydrolysis Pesticide
Methyl 1-(4-bromophenyl)cyclopropanecarboxylate 4-bromophenyl Methyl Halogen enhances halogen bonding Pharmaceutical intermediate
Ethyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate 4-hydroxyphenyl Ethyl Polar, prone to oxidation Synthetic precursor

Biological Activity

Methyl 1-(4-methoxyphenoxy)cyclopropanecarboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring, a methoxyphenyl group, and a carboxylate moiety. Its structural formula can be represented as follows:

C12H14O3\text{C}_{12}\text{H}_{14}\text{O}_3

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting it may act as a potential candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell membranes or inhibiting vital metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa208

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties . It has shown promise in reducing inflammation markers in vitro, particularly in models simulating inflammatory bowel disease . The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha.

The mechanism of action for this compound involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, leading to decreased production of inflammatory mediators.
  • Receptor Modulation : It can interact with cellular receptors, modulating signaling pathways that regulate inflammation and immune responses.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting cellular integrity in pathogens.

Study on Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity. The study emphasized the need for further exploration into its mechanism and potential therapeutic applications.

Investigation of Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a mouse model of colitis. The results demonstrated that treatment with this compound significantly reduced colonic inflammation and ulceration compared to control groups. This study highlighted the compound's potential as a therapeutic agent for inflammatory bowel diseases .

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